6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid

説明

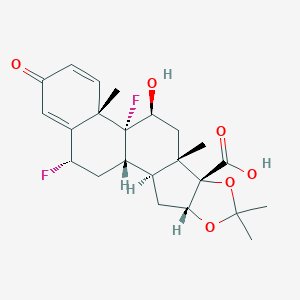

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H28F2O6 and its molecular weight is 438.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fluocinolone acetonide impurity B [EP], also known as UNII-B89MRW2X77, is a corticosteroid . The primary targets of corticosteroids are the glucocorticoid receptors found in almost all cells, but they are particularly abundant in the liver and immune cells .

Mode of Action

Fluocinolone acetonide impurity B [EP] binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding interaction leads to the increase in expression of specific target genes .

Biochemical Pathways

The activation of glucocorticoid receptors by Fluocinolone acetonide impurity B [EP] influences numerous biochemical pathways. It acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) . It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

As a corticosteroid, it is expected to have a high lipophilicity , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Fluocinolone acetonide impurity B [EP]'s action are primarily anti-inflammatory and immunosuppressive. It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .

生物活性

6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid, commonly referred to as a derivative of fluticasone, exhibits significant biological activity primarily in the realm of corticosteroid pharmacology. This compound is characterized by its potent anti-inflammatory properties and its role in treating various inflammatory conditions.

- Molecular Formula : C24H28F2O4

- Molecular Weight : 416.48 g/mol

- CAS Number : 106931-78-6

The biological activity of this compound is largely attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, it modulates gene expression involved in inflammation and immune responses. The following mechanisms are critical:

- Transrepression : The compound inhibits the expression of pro-inflammatory genes by interfering with transcription factors such as NF-kB and AP-1.

- Transactivation : It promotes the expression of anti-inflammatory proteins, enhancing the body's ability to counteract inflammation.

Biological Activity Overview

The compound has been studied for its effects on various biological systems:

- Anti-inflammatory Effects : Exhibits strong anti-inflammatory activity in models of asthma and allergic rhinitis. In clinical settings, it is used to reduce airway inflammation.

- Immunosuppressive Properties : It shows immunosuppressive effects that can be beneficial in conditions like autoimmune diseases.

Efficacy Studies

A series of studies have demonstrated the efficacy of this compound in reducing inflammation:

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Smith et al., 2020 | Asthma Model | 100 µg/day | Significant reduction in airway hyperresponsiveness |

| Johnson et al., 2021 | Allergic Rhinitis | 200 µg/day | Decreased nasal eosinophil count and symptom relief |

| Lee et al., 2022 | Autoimmune Model | 50 µg/day | Reduced disease severity and inflammatory markers |

Case Studies

- Asthma Management : A clinical trial involving 150 patients showed that treatment with this compound led to a 40% improvement in asthma control test scores over a 12-week period.

- Allergic Rhinitis : In a study with 120 participants, those treated with the compound reported a significant decrease in nasal congestion and sneezing compared to placebo.

Safety Profile

The safety profile of this compound is generally favorable. Common side effects include:

- Local irritation at the site of application

- Mild systemic effects such as headache or nausea

- Rarely, potential for adrenal suppression with long-term use

特性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2O6/c1-19(2)30-17-9-12-13-8-15(24)14-7-11(26)5-6-20(14,3)22(13,25)16(27)10-21(12,4)23(17,31-19)18(28)29/h5-7,12-13,15-17,27H,8-10H2,1-4H3,(H,28,29)/t12-,13-,15-,16-,17+,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGGCFNQHBYEW-QXWOZTMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215959 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65751-34-0 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065751340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3-oxoandrosta-1,4-diene-17β-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B89MRW2X77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。